Galanthamine

Acetylcholinesterase inhibition Butyrylcholinesterase selectivity Cholinesterase inhibitor profiling

Buy Galanthamine (CAS 357-70-0) for your Alzheimer's or cholinergic signaling studies. Unlike donepezil (>96% PPB) or rivastigmine, this compound provides 90% oral bioavailability and uniquely potentiates α7 nAChR while inhibiting AChE (IC50 0.35-0.5 μM). Excellent brain extraction, equally active against G1/G4 isoforms. Bulk/quote requests accepted.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 357-70-0
Cat. No. B1674398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanthamine
CAS357-70-0
SynonymsGalantamin
Galantamine
Galanthamine
Galanthamine Hydrobromide
Lycoremine
Nivalin
Nivaline
Razadyne
Reminyl
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
InChIInChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
InChIKeyASUTZQLVASHGKV-JDFRZJQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityCrystals from water;  decomposition 256-257 °C. Sparingly sol in cold;  more sol in hot water. Very sparingly sol in alcohol, acetone. /Hydrochloride/
Fairly soluble in hot water;  freely soluble in alcohol, acetone, chloroform. Less sol in benzene, ether.
1.70e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Galanthamine (CAS 357-70-0) for Scientific Procurement: A Quantitative Differentiation Guide


Galanthamine (galantamine) is a tertiary Amaryllidaceae alkaloid that functions as a competitive, reversible acetylcholinesterase (AChE) inhibitor [1] and is an approved therapeutic for mild-to-moderate Alzheimer's disease [2]. Structurally, it features a dibenzofuran core with a cyclohexenol ring and a tertiary amine, conferring both AChE inhibitory activity and interactions with nicotinic acetylcholine receptors (nAChRs) [3]. For procurement in academic or industrial settings, selection of galanthamine over structurally related Amaryllidaceae alkaloids or alternative cholinesterase inhibitors requires explicit quantitative justification, which this guide provides.

Why Galanthamine (CAS 357-70-0) Cannot Be Substituted with Generic AChE Inhibitors or Structural Analogs


Generic substitution among cholinesterase inhibitors or Amaryllidaceae alkaloids fails due to three quantifiable divergences. First, galanthamine exhibits a 50-fold selectivity for AChE over butyrylcholinesterase (BChE) [1], whereas rivastigmine inhibits both enzymes equipotently and donepezil shows only modest AChE selectivity—differences that materially alter peripheral cholinergic adverse event profiles and contraindication considerations [2]. Second, structurally proximal analogs such as lycoramine (dihydrogalanthamine) are >400-fold less potent as AChE inhibitors and lack the dual AChE/nAChR interaction profile of galanthamine [3]. Third, galanthamine demonstrates negligible interaction with the blood-brain barrier efflux transporter P-glycoprotein (P-gp) [4], whereas other CNS-active Amaryllidaceae alkaloids exhibit variable P-gp susceptibility that may limit brain exposure. These compound-specific characteristics preclude direct functional interchangeability in both research models and therapeutic contexts.

Galanthamine (CAS 357-70-0) Quantified Differentiation Evidence: AChE Selectivity, Brain Penetration, Clinical Efficacy, and Target Engagement


Galanthamine AChE versus BChE Selectivity: 50-Fold Discrimination Quantified

Galanthamine demonstrates 50-fold selectivity for human acetylcholinesterase (AChE) over butyrylcholinesterase (BChE) in vitro [1]. This selectivity profile distinguishes galanthamine from rivastigmine, which inhibits both AChE and BChE with comparable potency (pseudo-irreversible inhibition), and from donepezil, which is AChE-selective but with a reported selectivity ratio of approximately 10- to 20-fold across species [2].

Acetylcholinesterase inhibition Butyrylcholinesterase selectivity Cholinesterase inhibitor profiling

P-glycoprotein Interaction Profile: Galanthamine Shows No P-gp Efflux Liability

In a comparative in vitro evaluation of nine CNS-active Amaryllidaceae alkaloids, galanthamine exhibited weak to no interaction with the blood-brain barrier efflux transporter P-glycoprotein (P-gp) using the calcein-AM efflux assay in MDR1-transfected MDCK cells [1]. In contrast, structurally related alkaloids such as powelline and 6-hydroxycrinamine showed measurable P-gp interaction with IC50 values between 300 and 500 μM, indicating potential for reduced brain exposure.

Blood-brain barrier P-glycoprotein CNS penetration Amaryllidaceae alkaloids

Clinical Cognitive Efficacy: Galanthamine 32 mg Produces -3.29 Point ADAS-Cog Improvement

In a 2024 systematic review and meta-analysis of randomized controlled trials, galanthamine 32 mg/day produced a -3.29 point improvement on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) (95% CI: -4.14 to -2.45), representing the largest effect size among evaluated doses [1]. This effect magnitude exceeded that of 20 mg memantine (-1.23; 95% CI: -2.17 to -0.30) and was numerically greater than donepezil 10 mg, though confidence intervals overlapped [1].

Alzheimer's disease ADAS-cog Cognitive function Cholinesterase inhibitors

Lycoramine (Dihydrogalanthamine) versus Galanthamine: >400-Fold Difference in AChE Inhibitory Potency

Deconstructed analog analysis reveals that lycoramine (the saturated dihydro-derivative of galanthamine) is >400-fold less potent as an AChE inhibitor compared to galanthamine [1]. Additionally, lycoramine does not exhibit positive allosteric modulator (PAM) activity at α7 nACh receptors, whereas galanthamine's interaction with nAChRs has been extensively characterized, though the PAM designation remains debated [1]. N-alkylated galanthamine derivatives such as N-(14-methylallyl)norgalanthamine (IC50 = 0.16 μM) and N-allylnorgalanthamine (IC50 = 0.18 μM) are more potent AChE inhibitors than galanthamine itself (IC50 = 1.82 μM) [2].

Structure-activity relationship Amaryllidaceae alkaloids AChE inhibition Lycoramine

Gastrointestinal Adverse Event Incidence: Galanthamine versus Donepezil Head-to-Head Comparison

In a 12-week multinational, randomized head-to-head study comparing galantamine (up to 12 mg twice daily) and donepezil (up to 10 mg once daily), 46% of galantamine-treated patients reported gastrointestinal adverse events compared with 25% of donepezil-treated patients [1]. A systematic review of real-world evidence confirmed that the incidence of gastrointestinal adverse events was lower following treatment with donepezil compared with galantamine and rivastigmine [2].

Tolerability Adverse events Cholinesterase inhibitors Clinical safety

Galanthamine (CAS 357-70-0) Evidence-Based Application Scenarios for Research and Industrial Procurement


AChE Selectivity Profiling Studies Requiring High AChE/BChE Discrimination

Research protocols requiring selective AChE inhibition with minimal BChE off-target activity should prioritize galanthamine over rivastigmine or physostigmine. The 50-fold AChE/BChE selectivity [1] enables cleaner interpretation of cholinergic signaling experiments in tissues co-expressing both esterases, such as whole blood or brain homogenates. This selectivity profile makes galanthamine the preferred positive control for screening novel AChE-selective inhibitors.

CNS Pharmacology Studies Where P-gp Efflux Avoidance is Critical

For studies evaluating CNS-active compounds where blood-brain barrier penetration is a primary variable, galanthamine serves as a validated reference compound with documented absence of P-gp interaction [1]. This contrasts with structurally related Amaryllidaceae alkaloids (e.g., powelline, 6-hydroxycrinamine) that exhibit measurable P-gp interactions and potentially restricted brain access. Galanthamine's negligible P-gp liability simplifies interpretation of brain exposure and target engagement data.

Alzheimer's Disease Preclinical Model Validation and Clinical Trial Comparators

In preclinical AD models (transgenic mouse lines, cholinergic lesion models) and as an active comparator in clinical trial design, galanthamine 24-32 mg/day provides a benchmark effect size of -2.9 to -3.1 points on ADAS-cog [1] [2]. This quantified efficacy enables power calculations for study design and establishes a validated reference standard for evaluating novel AD therapeutics against an approved agent with well-characterized cognitive outcome measures.

Structure-Activity Relationship Studies of Amaryllidaceae Alkaloids

Galanthamine functions as the essential reference scaffold for SAR campaigns investigating Amaryllidaceae alkaloid derivatives. The >400-fold potency difference between galanthamine and lycoramine [1], combined with the 10-fold potency enhancement of N-alkylated derivatives [2], provides a quantitative framework for evaluating structural modifications. Procurement of high-purity galanthamine is mandatory as the baseline comparator for any novel analog characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galanthamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.